Ethyl tridecanoate

Übersicht

Beschreibung

Synthesis Analysis

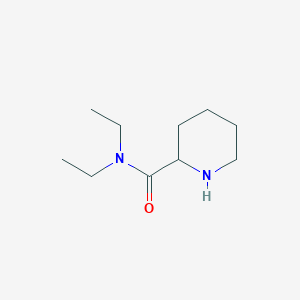

The synthesis of esters can be complex, involving multiple steps and various reactions. For example, ethyl esters can be synthesized through Knoevenagel condensation reactions, as seen in the synthesis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate . These reactions involve the condensation of an aldehyde with ethyl acetoacetate in the presence of a catalyst. Although these papers do not describe the synthesis of ethyl tridecanoate specifically, the methods could be conceptually similar.

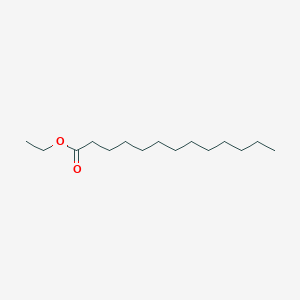

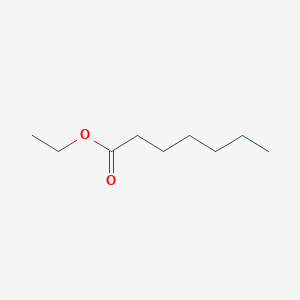

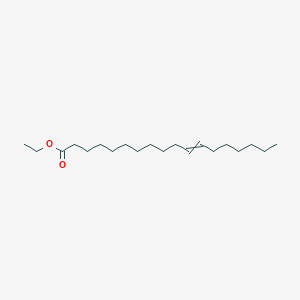

Molecular Structure Analysis

The molecular structure of esters is characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C–O–C). X-ray diffraction studies are often used to confirm the structure of synthesized esters, as seen in the studies of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate . These compounds crystallize in different space groups but share the common ester functional group.

Chemical Reactions Analysis

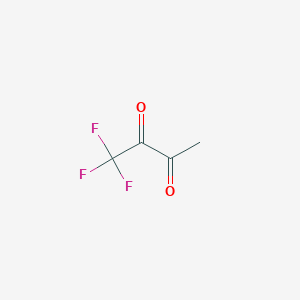

Esters can participate in a variety of chemical reactions. For instance, they can be involved in Baeyer-Villiger oxidations, as mentioned in the synthesis of pheromones from ethyl (7S)-10-hydroxy-7-methyldecanoate . This reaction is used to insert an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group, transforming a ketone into an ester. Ethyl tridecanoate could potentially undergo similar reactions depending on its chemical environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of esters like ethyl tridecanoate are influenced by their molecular structure. Esters generally have lower boiling points than the corresponding acids due to their inability to form hydrogen bonds as effectively. They are often volatile and have distinctive odors. The chemical properties include susceptibility to hydrolysis, forming the parent acid and alcohol, and reactions with amines to form amides. The specific properties of ethyl tridecanoate would depend on its molecular structure, which is not detailed in the provided papers.

Wissenschaftliche Forschungsanwendungen

Immunomodulatory Effects

Ethyl 8‐hydroxy‐8‐methyl‐tridecanoate, isolated from Phyllanthus amarus, exhibits immunosuppressive effects on human leucocytes. It affects chemotaxis, oxidative burst, CD18 complex expression, and the phagocytosis ability of these cells (Yuandani, Jantan, & Husain, 2019).

Xanthine Oxidase Inhibition

Ethyl tridecanoate demonstrates potential as a xanthine oxidase inhibitor, suggesting its role in managing conditions like gout. This was concluded from in silico analysis of compounds in the ethyl acetate fraction of ethanolic extract of Stelechocarpus burahol leaves (Diniatik, Pramono, & Riyanto, 2017).

Thermal Properties

Ethyl tridecanoate's thermal properties, like heat capacity and enthalpy of fusion, have been extensively studied. These properties are significant for applications in materials science and chemical engineering (Miltenburg & Oonk, 2005).

Role in Olfactory Behavior

In studies related to the olfactory responses of insects, ethyl tridecanoate has been evaluated. For instance, it has been studied in relation to the olfactory behavior of red flour beetles, Tribolium castaneum, towards natural fatty acid esters (Singh, Rangaswamy, & Majumder, 1985).

Biodegradation Studies

Ethyl tridecanoate has been included in studies focusing on the biodegradation of various organic compounds. For example, research into the anaerobic biodegradation of gasoline oxygenates in soils has considered ethyl tridecanoate as part of the study (Yeh & Novak, 1994).

Quality Control in Biodiesel

In the context of biodiesel quality control, ethyl tridecanoate is a component of interest. For instance, its presence is analyzed in the context of determining the content of esters and glycerol in biodiesel (Prados, Rezende, Batista, Alves, & Filho, 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl tridecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)17-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYYMNOTJXIOBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067369 | |

| Record name | Ethyl tridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl tridecanoate | |

CAS RN |

28267-29-0, 117295-96-2 | |

| Record name | Ethyl tridecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28267-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecanoic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028267290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecanoic acid, 1,1'-((1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117295962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl tridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl tridecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

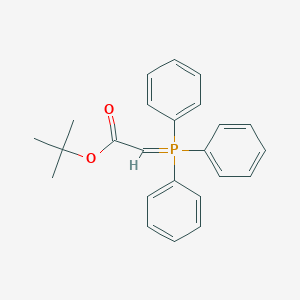

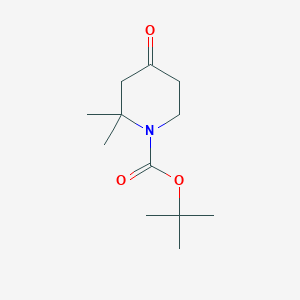

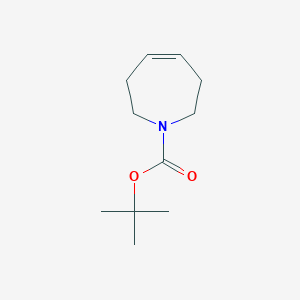

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is ethyl tridecanoate and where is it found?

A1: Ethyl tridecanoate (C15H30O2) is an ester commonly found in nature. It's a constituent of various plants, contributing to their aroma profiles. For instance, it has been identified in the fruit of Ziziphus mauritiana Lam. [] and the Indian medicinal plant Embelia ribes Burm [].

Q2: Are there any potential applications for ethyl tridecanoate in the food industry?

A2: Yes, ethyl tridecanoate is a significant flavor component in certain food products. Studies have shown its presence in cheese powder, contributing to its characteristic aroma []. Specifically, it has been identified as a dominant flavor substance in cheese powder produced directly from liquid milk hydrolysis [].

Q3: What is the melting behavior of ethyl tridecanoate?

A3: Ethyl tridecanoate exhibits interesting thermal properties. It can crystallize in both stable and metastable forms. The stable form has a triple-point temperature of (272.4 ± 0.1) K and an enthalpy of fusion of (40.7 ± 0.1) kJ·mol-1 [].

Q4: Has the thermodynamic behavior of ethyl tridecanoate in mixtures been studied?

A4: Yes, research has been conducted on the thermodynamic properties of mixtures containing ethyl tridecanoate. Specifically, phase diagram measurements and thermodynamic calculations have been performed for mixtures of ethyl tridecanoate and ethyl undecanoate (C13H26O2) using Heat-flux Differential Scanning Calorimetry (DSC) [].

Q5: Does ethyl tridecanoate have any potential biological activities?

A5: Research suggests that ethyl tridecanoate may possess potential biological activities. It was identified as a major component in the hexane extract fraction of Embelia ribes Burm fruit, which exhibited antioxidant and anticancer properties in vitro [].

Q6: Has ethyl tridecanoate been investigated for potential medicinal applications?

A6: While not a primary focus, ethyl tridecanoate's presence as a major compound in extracts with biological activity has been documented. For instance, it was found in the methanol extract of Nonea pulmonarioides, a plant traditionally used in folk medicine [].

Q7: Can computational methods be used to study ethyl tridecanoate?

A7: Yes, computational chemistry techniques can be applied to understand ethyl tridecanoate's properties. For example, in silico analysis was used to investigate the potential of ethyl tridecanoate as a xanthine oxidase inhibitor by docking studies and evaluating binding energies [].

Q8: Are there any known analytical techniques to detect and quantify ethyl tridecanoate?

A8: Several analytical techniques can be employed to identify and quantify ethyl tridecanoate. Gas chromatography coupled with mass spectrometry (GC-MS) is frequently used for this purpose, as seen in studies analyzing the volatile components of various plant extracts [, , , ].

Q9: What is the environmental fate of ethyl tridecanoate?

A9: While specific information on ethyl tridecanoate's environmental degradation is limited in the provided research, its presence in bio-oil derived from Salvadora persica seed suggests potential applications related to air pollutant adsorption []. Further research is needed to fully understand its environmental impact.

Q10: How has the research on ethyl tridecanoate evolved?

A10: Research on ethyl tridecanoate has progressed from characterizing its basic physicochemical properties like thermal behavior [] to exploring its potential applications in areas such as food science [], medicine [], and environmental science []. This highlights the evolving and interdisciplinary nature of research surrounding this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B153081.png)

![3,4-dihydro-1H-pyrano[4,3-c]pyridine](/img/structure/B153099.png)

![Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B153118.png)